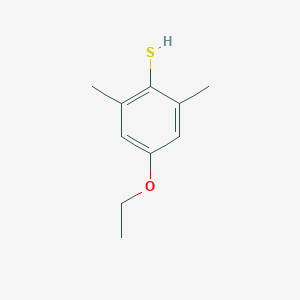

2,6-Dimethyl-4-ethoxythiophenol

Description

2,6-Dimethyl-4-ethoxythiophenol is a substituted thiophenol derivative characterized by a benzene ring with a sulfhydryl (-SH) group at position 1, methyl groups at positions 2 and 6, and an ethoxy (-OCH₂CH₃) substituent at position 4. Its molecular formula is C₁₀H₁₅OS, with a molecular weight of 183.29 g/mol. The compound’s structure combines electron-donating methyl and ethoxy groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

4-ethoxy-2,6-dimethylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-11-9-5-7(2)10(12)8(3)6-9/h5-6,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAKLTBVJJVLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-ethoxythiophenol typically involves the introduction of the ethoxy group and methyl groups onto the thiophenol ring. One common method is the alkylation of 2,6-dimethylthiophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-ethoxythiophenol can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophenol ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated thiophenol derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

2,6-Dimethyl-4-ethoxythiophenol is primarily utilized as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution Reactions : The thiophenol group can act as a nucleophile, facilitating substitution reactions with electrophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or sulfones and reduced to yield sulfides, making it versatile in synthesizing sulfur-containing compounds.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Useful for synthesizing complex molecules |

| Reduction | Sulfides | Important for modifying functional groups |

| Electrophilic Substitution | Various substituted derivatives | Key for creating diverse chemical libraries |

Biological Applications

Pharmacological Potential

Recent studies have highlighted the potential of this compound as a pharmacological agent. Its interactions with biological targets suggest applications in:

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently bonding with cysteine residues, impacting various biochemical pathways .

- Anticancer Activity : Preliminary studies indicate that derivatives of thiophenol compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promise in inducing apoptosis in HT-29 colon cancer cells .

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of thiophenol derivatives on cancer cells, this compound demonstrated significant inhibition of cell proliferation at specific concentrations over time. The results were analyzed using flow cytometry to assess apoptotic rates and morphological changes .

Material Science

Applications in Polymer Chemistry

The compound's unique chemical properties enable its use in polymer chemistry:

- Additive for Polymers : It can function as an additive to enhance the thermal and mechanical properties of polymer matrices.

- Synthesis of Functional Materials : Its thiol group allows for the formation of cross-linked networks in polymer systems, which can be beneficial for creating specialized materials with tailored properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-ethoxythiophenol involves its interaction with various molecular targets. The sulfur atom in the thiophenol ring can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which can be crucial in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-dimethyl-4-ethoxythiophenol with three structurally related compounds:

Key Comparative Insights

Functional Group Reactivity

- Thiol vs. Phenol: The sulfhydryl group in this compound confers higher nucleophilicity and acidity (pKa ~6–8) compared to phenolic -OH groups (pKa ~10) in BPA and 4,4’-methylenedi-2,6-xylenol. This makes the thiophenol derivative more reactive in alkylation or oxidation reactions .

- Ester vs. Ether : Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate contains an ester group, enabling hydrolysis under acidic/basic conditions, whereas the ethoxy group in the target compound is less reactive .

Substituent Effects

- Halogen Influence: The 4-fluoro substituent in the fluorophenyl acetate increases electronegativity, altering solubility and binding affinity in biological systems compared to non-halogenated analogs .

Research Findings and Trends

- Synthetic Utility: Thiophenol derivatives like this compound are valued in organosulfur chemistry for creating disulfide linkages or metal-complexing agents, though their commercial discontinuation suggests challenges in scalability or regulatory concerns .

- Regulatory Comparisons: BPA and its analogs face restrictions due to endocrine-disrupting properties, whereas sulfur-containing compounds like this compound may undergo different toxicity evaluations .

Biological Activity

2,6-Dimethyl-4-ethoxythiophenol is an organic compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and features a thiophenol structure with ethoxy and methyl substituents. Its unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicine and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 64 |

| Enterococcus faecalis | 8 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against drug-resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be beneficial in treating conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzymatic pathways related to inflammation and microbial resistance. The compound's thiophenolic structure allows it to form covalent bonds with target proteins, influencing their activity .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy :

- Anti-inflammatory Effects in Animal Models :

- In vivo studies showed that administration of this compound resulted in decreased levels of inflammatory markers in animal models of arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.